1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of enamino ketones as building blocks, which are heated under reflux in pyridine to form the desired pyrimidobenzimidazole scaffold . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with diverse pharmacological activities.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar scaffolds but different substituents, leading to varied biological activities.
Piperazinyl benzimidazoles: Known for their antifungal properties. The uniqueness of this compound lies in its specific structure and the resulting properties, which make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-oxo-3-propan-2-yl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C15H13N3O/c1-9(2)10-7-14(19)18-13-6-4-3-5-12(13)17-15(18)11(10)8-16/h3-7,9,17H,1-2H3 |
InChI Key |
LAAVBCDIIUQCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.